Product packaging for 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol(Cat. No.:CAS No. 41455-82-7)

5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol

Cat. No.: B1269651
CAS No.: 41455-82-7
M. Wt: 228.29 g/mol
InChI Key: YIDLQDBGBKKOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Quinoline (B57606) Scaffold in Drug Discovery and Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. nih.govnih.gov The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the fine-tuning of steric, electronic, and physicochemical properties to achieve desired therapeutic effects. researchgate.net

Quinoline and its derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, antimalarial, anti-inflammatory, and neuroprotective properties. nih.govorientjchem.orgbenthamdirect.com Its structural features allow it to interact with diverse biological targets, such as enzymes (e.g., kinases, topoisomerases) and receptors. nih.gov The synthetic accessibility and the potential for extensive structural optimization make quinoline a highly attractive and enduring scaffold for the rational design and development of novel therapeutic agents. nih.govresearchgate.net

Historical Context of 8-Hydroxyquinoline (B1678124) and its Functionalized Derivatives

8-Hydroxyquinoline (8-HQ), also known as oxine, is one of the most well-known and versatile derivatives of quinoline. rroij.comsemanticscholar.org It consists of a quinoline structure with a hydroxyl group at the C-8 position. mdpi.com The antibacterial properties of 8-HQ derivatives have been recognized for over a century, leading to their use as chemotherapeutic agents. rroij.com Historically, 8-HQ has been utilized for its potent antiseptic and antifungal properties. ebi.ac.uk

A defining characteristic of 8-hydroxyquinoline is its ability to act as a strong bidentate chelating agent for a wide array of metal ions. rroij.comscispace.comresearchgate.net The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form stable complexes with metals. researchgate.net This metal-chelating ability is central to many of its biological activities and has been extensively exploited in analytical chemistry for the gravimetric analysis and extraction of metal ions. rroij.comscispace.com In medicinal chemistry, this property is harnessed to modulate metal homeostasis, which is implicated in various pathological conditions, including neurodegenerative diseases and cancer. researchgate.net

Structural Classification of 5-Substituted Quinolin-8-ol Compounds

The C-5 position of the 8-hydroxyquinoline scaffold is a common site for substitution to modulate biological activity. Introducing various functional groups at this position can significantly alter the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. orientjchem.org These derivatives can be broadly classified based on the nature of the substituent at the C-5 position.

Common synthetic strategies to introduce substituents at the C-5 position include electrophilic aromatic substitution and cross-coupling reactions, such as the Suzuki reaction on a 5-bromo-8-hydroxyquinoline precursor. rroij.com The resulting derivatives have been investigated for a range of applications, from anticancer to antimicrobial agents.

Substituent Type at C-5Example Compound NameReported Area of InvestigationReference
Halogen5-Chloro-8-hydroxyquinolineAntimicrobial, Anticancer nih.gov
Nitro5-Nitro-8-hydroxyquinolineAntifungal, Antibacterial rsc.org
Amino5-Amino-8-hydroxyquinolineSynthetic Intermediate nih.gov
Aryl5-Aryl-8-hydroxyquinolineFluorescent Chemosensors, OLEDs rroij.com
Sulfonic Acid8-Hydroxyquinoline-5-sulfonic acidFungicidal rroij.com

Overview of Research Trajectories for Aminomethylated Quinoline-8-ols

Aminomethylation of the 8-hydroxyquinoline ring, typically at the C-5 or C-7 position, represents a significant research trajectory for creating derivatives with enhanced biological activity. rroij.comresearchgate.net The most common method for synthesizing these compounds is the Mannich reaction, which involves the condensation of 8-hydroxyquinoline (or a substituted analogue), formaldehyde (B43269), and a primary or secondary amine. rsc.orgresearchgate.net

The introduction of an aminomethyl group, such as the pyrrolidin-1-ylmethyl moiety in 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol, can improve aqueous solubility and provides an additional basic nitrogen center, which can influence metal chelation and interactions with biological targets. Research into these compounds has explored their potential as anticancer, antimicrobial, and neuroprotective agents. researchgate.netresearchgate.net The biological activity is often linked to their ability to chelate essential metal ions like iron and copper, disrupting cellular processes in pathogens or cancer cells. rroij.comresearchgate.net

Compound ClassExample Compound NamePrimary Research FocusReference
Piperazinylmethyl Derivatives5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-olAntibacterial Activity researchgate.net
Piperidinylmethyl Derivatives5-Nitro-7-(piperidin-1-ylmethyl)quinolin-8-olAntifungal Activity rsc.org
Morpholinomethyl Derivatives7-Morpholinomethyl-8-hydroxyquinolineAntibacterial (Iron Chelation) rroij.com
Propargylaminomethyl Derivatives5-((Methyl(prop-2-ynyl)amino)methyl)quinolin-8-ol (M30)Antineurodegenerative (Iron Chelation) researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O B1269651 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol CAS No. 41455-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(pyrrolidin-1-ylmethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-13-6-5-11(10-16-8-1-2-9-16)12-4-3-7-15-14(12)13/h3-7,17H,1-2,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDLQDBGBKKOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C3C=CC=NC3=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354542
Record name 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41455-82-7
Record name 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41455-82-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 5 Pyrrolidin 1 Ylmethyl Quinolin 8 Ol and Analogues

General Synthetic Pathways for 8-Hydroxyquinoline (B1678124) Derivatives

The 8-hydroxyquinoline scaffold is amenable to electrophilic substitution, particularly at the C-5 and C-7 positions, due to the activating effect of the hydroxyl group. This reactivity is harnessed to introduce a variety of functional groups, including the aminomethyl moieties that characterize the target compound and its analogues.

The Mannich reaction is a cornerstone of organic synthesis that creates a C-C bond by aminomethylating an acidic proton located on a carbon atom. mdpi.com For 8-hydroxyquinoline, which possesses an active hydrogen, this reaction provides a direct route to introduce aminoalkyl groups. The reaction involves three key components:

An active hydrogen compound (8-hydroxyquinoline)

An aldehyde (typically formaldehyde (B43269) or its polymer, paraformaldehyde)

A primary or secondary amine mdpi.comresearchgate.net

In this context, the reaction proceeds by condensing the amine with formaldehyde to form an Eschenmoser-like salt or iminium ion. This electrophilic species then attacks the electron-rich quinoline (B57606) ring, predominantly at the C-5 or C-7 position, to yield the corresponding Mannich base. researchgate.net The choice of amine is highly flexible, allowing for the synthesis of a wide array of derivatives. nih.gov Mild reaction conditions and the commercial availability of diverse amines make this a highly practical and widely used method. researchgate.netnih.gov

Table 1: Examples of Mannich Reaction Conditions for 8-Hydroxyquinoline Derivatives
8-HQ DerivativeAmineAldehyde SourceSolventConditionsYieldReference
8-HydroxyquinolineOctylamineFormalin (37%)Ethanol (B145695)Reflux, 1h98% researchgate.net
5-Chloro-8-hydroxyquinolinePyrrolidine (B122466)ParaformaldehydeEthanolReflux, 16hNot Specified rsc.org
8-HydroxyquinolinePiperazine (B1678402)ParaformaldehydeEthanolMW, 130°C, 45 minNot Specified mdpi.com
5-Bromo-8-hydroxyquinolineVarious AminesFormalin (37%)Not SpecifiedStirring, 1hNot Specified mdpi.com

An alternative and highly effective strategy for C-5 functionalization involves the use of 5-chloromethyl-8-hydroxyquinoline as a key intermediate. This approach separates the introduction of the methyl group and the amine into two distinct steps.

First, 8-hydroxyquinoline undergoes chloromethylation, typically using a mixture of formaldehyde and hydrochloric acid, to produce 5-chloromethyl-8-hydroxyquinoline, which is often isolated as its hydrochloride salt. nih.govresearchgate.net This precursor is a versatile electrophile. The chlorine atom serves as a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution.

In the second step, 5-chloromethyl-8-hydroxyquinoline is reacted with a suitable primary or secondary amine. The amine's lone pair of electrons displaces the chloride ion, forming a new carbon-nitrogen bond and yielding the desired 5-aminomethyl-8-hydroxyquinoline derivative. nih.gov This method is particularly useful for amines that might be sensitive to the conditions of a one-pot Mannich reaction.

Targeted Synthesis of 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol

The specific synthesis of this compound can be achieved using either of the general pathways described above, with pyrrolidine serving as the nucleophilic amine.

The most direct synthesis is a one-pot Mannich reaction. In this procedure, 8-hydroxyquinoline is treated with formaldehyde (or paraformaldehyde) and pyrrolidine in a suitable solvent, such as ethanol. rsc.org Heating the mixture facilitates the formation of the intermediate iminium ion from pyrrolidine and formaldehyde, followed by electrophilic attack on the 8-hydroxyquinoline ring to furnish this compound.

Alternatively, the two-step synthesis via the chloromethylated intermediate can be employed. 8-hydroxyquinoline is first converted to 5-chloromethyl-8-hydroxyquinoline hydrochloride. This intermediate is then treated with pyrrolidine, often in the presence of a base like potassium carbonate to neutralize the hydrochloride and facilitate the nucleophilic substitution, yielding the final product. researchgate.net

To improve reaction efficiency, several modifications can be implemented. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times for Mannich reactions involving 8-hydroxyquinoline, sometimes from hours to minutes. mdpi.com The choice of solvent can also influence the reaction outcome. While ethanol is commonly used, other solvents may be explored to optimize solubility and reaction rates. For the precursor route, optimization may involve fine-tuning the conditions for the chloromethylation step to maximize the yield of 5-chloromethyl-8-hydroxyquinoline while minimizing side products.

Synthesis of Structurally Related Quinoline-Pyrrolidine Scaffolds

The chemical principles used to synthesize this compound are broadly applicable to the creation of other quinoline-pyrrolidine hybrids. Quinoline and its derivatives are recognized as important scaffolds in medicinal chemistry for developing novel therapeutic agents. researchgate.netnih.gov The pyrrolidine ring is also a prevalent feature in many biologically active compounds. nih.gov

Synthetic strategies extend beyond C-5 substitution. For instance, multicomponent reactions can be designed to construct more complex scaffolds in a single step. One such method involves the reaction of 5-chloroacetyl-8-hydroxyquinoline, pentane-2,4-dione, and various amines to generate 5-(pyrrol-2-yl)-8-hydroxyquinolines, demonstrating a different mode of linking the two heterocyclic systems. researchgate.net The versatility of quinoline chemistry allows for functionalization at numerous positions, enabling the synthesis of diverse libraries of quinoline-pyrrolidine compounds for further investigation. nih.govrsc.org

Spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione Derivatives

A notable strategy for creating complex quinoline-pyrrolidine structures involves the construction of spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione scaffolds. researchgate.netnih.gov This approach builds a spirocyclic system where a pyrrolidine ring and a quinoline ring share a single carbon atom. The synthesis of these derivatives is a key area of research for developing new therapeutic agents. researchgate.netnih.gov

One synthetic route involves a multi-step process starting from fragments of quinoline and pyrrolidine to construct the novel spiro scaffold. nih.gov Researchers have designed and synthesized two series of derivatives based on this core structure. nih.gov The synthetic process is often followed by extensive biological evaluation, such as enzyme inhibition assays, to determine the potential of the synthesized compounds. nih.govnih.gov For instance, certain spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been designed and synthesized to explore their potential as antifungal drugs. nih.gov

The following table summarizes representative spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives and their reported biological activities.

Compound IDModificationTarget/ActivityReference
5i, 5j, 8i, 8nVaried substituents on the quinoline and pyrrolidine ringsInhibitory activity against chitin (B13524) synthase (CHS) nih.gov
5b, 5f, 5i, 5j, 8f, 8i, 8m, 8n, 8oVaried substituents on the quinoline and pyrrolidine ringsStrong antifungal activity nih.gov
4d, 4k, 4n, 4oPiperazine fragment incorporationInhibitory effects against chitin synthase (CHS) nih.gov

Quinoline-Pyrrolidine Hybrids through Molecular Hybridization

Molecular hybridization is a powerful strategy in drug design that combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity. researchgate.netthesciencein.org This approach has been successfully applied to the synthesis of quinoline-pyrrolidine hybrids. nih.gov The goal is to leverage the individual properties of both the quinoline and pyrrolidine moieties to create compounds with improved efficacy and novel mechanisms of action. researchgate.net

The synthesis of these hybrids can be achieved through various synthetic routes, often involving multi-step procedures. For example, quinoline derivatives can be functionalized with a suitable linker, which is then coupled with a pyrrolidine-containing fragment. nih.gov Click chemistry has also been employed as an efficient method for linking quinoline and other heterocyclic moieties. nih.gov

A study by Upadhyay et al. describes the design and synthesis of a series of quinoline derivatives using a molecular hybridization approach, resulting in compounds with melting points generally above 100°C. nih.gov Another example involves the synthesis of quinoline-piperonal hybrids, which were evaluated for their potential as drugs against Alzheimer's disease. mdpi.com

Quinoline-5,8-dione Frameworks with Pyrrolidine Fragments

The quinoline-5,8-dione scaffold is a key structural motif found in many natural and synthetic bioactive compounds. mdpi.comnih.gov These compounds have garnered significant interest due to their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. mdpi.comnih.gov The synthesis of derivatives often starts from 8-hydroxyquinoline, which is converted to 5,8-quinolinedione (B78156) or its halogenated analogues. mdpi.com

The introduction of pyrrolidine fragments onto the quinoline-5,8-dione framework can be achieved through nucleophilic substitution reactions. The pyrrolidine moiety can be introduced at the C-6 or C-7 position of the quinoline-5,8-dione ring system. The position and nature of the substituent have been shown to be crucial for the biological activity of the resulting compounds. mdpi.com

The following table provides examples of reaction conditions for the preparation of key quinoline-5,8-dione intermediates.

ProductReagents and ConditionsReference
5,8-quinolinedione8-hydroxyquinoline with Fremy's salt in various solvents mdpi.com
6,7-dihalogen-5,8-quinolinediones8-hydroxyquinoline with halogens in acetic acid mdpi.com

Multi-Component Reactions for Diverse Aminoalkylated Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netresearchgate.net MCRs are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. researchgate.netrsc.org This approach has been widely used for the synthesis of various quinoline derivatives. researchgate.netrsc.org

Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed to synthesize a wide range of quinoline scaffolds. researchgate.net These reactions enable the introduction of various functional groups and substitution patterns, leading to the rapid generation of libraries of compounds for biological screening. rsc.org The versatility of MCRs makes them particularly suitable for the synthesis of aminoalkylated quinoline derivatives, including those bearing a pyrrolidine moiety. researchgate.netresearchgate.net

The use of MCRs in the synthesis of quinoline derivatives offers a streamlined and efficient alternative to traditional multi-step synthetic routes, minimizing waste and reducing reaction times. researchgate.net

Purification and Isolation Techniques for Synthesized Compounds

The purification and isolation of the synthesized this compound and its analogues are critical steps to ensure the purity and identity of the final compounds. A variety of standard and advanced purification techniques are employed, tailored to the specific properties of the synthesized molecules.

Common purification methods for quinoline derivatives include:

Crystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. For quinoline derivatives, conversion to a salt, such as a phosphate (B84403) or picrate, can facilitate crystallization and purification. lookchem.com

Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption on a stationary phase. Silica gel and alumina (B75360) are common stationary phases used for the purification of quinoline derivatives. The choice of eluent (solvent system) is crucial for achieving good separation. mdpi.com Flash chromatography, a variation of column chromatography that uses pressure to speed up the elution process, is also frequently used. mdpi.com

Distillation: For liquid quinoline derivatives, vacuum distillation can be an effective purification method. lookchem.com This technique is particularly useful for removing non-volatile impurities.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the desired product from byproducts and unreacted starting materials. mdpi.com The choice of solvents is based on the solubility and polarity of the target compound.

In many cases, a combination of these techniques is necessary to achieve the desired level of purity. For instance, after an initial extraction, the crude product might be subjected to column chromatography followed by crystallization. The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Structural Elucidation of 5 Pyrrolidin 1 Ylmethyl Quinolin 8 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

1H NMR

In the ¹H NMR spectrum of 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol, distinct signals are expected for the protons of the quinoline (B57606) core, the pyrrolidine (B122466) ring, and the methylene (B1212753) bridge. The aromatic protons on the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. For comparison, in a related compound, 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, the quinoline protons H-2, H-3, H-4, H-6, and H-7 were observed at δ 9.15, 7.54, 8.69, 6.73, and 7.95 ppm, respectively. mdpi.com

The methylene bridge protons (CH₂-N) are expected to produce a singlet at approximately δ 3.8-4.2 ppm. The protons of the pyrrolidine ring would show characteristic multiplets in the upfield region. Typically, the protons on the carbons adjacent to the nitrogen atom (α-protons) appear around δ 2.5-2.8 ppm, while the other protons (β-protons) resonate at approximately δ 1.7-2.0 ppm. mdpi.com The phenolic hydroxyl (-OH) proton on the quinoline ring is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Proton GroupExpected Chemical Shift (δ, ppm)Multiplicity
Quinoline Aromatic Protons7.0 - 9.0d, dd, m
Methylene Bridge (-CH₂-)3.8 - 4.2s
Pyrrolidine α-Protons2.5 - 2.8m
Pyrrolidine β-Protons1.7 - 2.0m
Phenolic Hydroxyl (-OH)Variablebr s

13C NMR

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The nine carbon atoms of the quinoline ring are expected to have signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-8) would be found in the more downfield part of this region, typically around δ 150-155 ppm, due to the deshielding effect of the oxygen atom. For an analogous azo-substituted 8-hydroxyquinoline (B1678124), the quinoline carbons were assigned in the range of δ 113.9 to 146.5 ppm, with C-8 at δ 141.0 ppm. mdpi.com

The methylene bridge carbon is anticipated to appear around δ 55-60 ppm. The carbons of the pyrrolidine ring would be observed further upfield, with the α-carbons at approximately δ 50-55 ppm and the β-carbons at δ 20-25 ppm.

Carbon GroupExpected Chemical Shift (δ, ppm)
Quinoline Aromatic Carbons110 - 160
Methylene Bridge (-CH₂-)55 - 60
Pyrrolidine α-Carbons50 - 55
Pyrrolidine β-Carbons20 - 25

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic pyrrolidine ring would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

The C=C and C=N stretching vibrations of the quinoline ring are expected to produce a series of sharp bands in the 1500-1650 cm⁻¹ region. mdpi.com The C-N stretching vibrations of the pyrrolidinylmethyl group would likely be observed in the 1100-1300 cm⁻¹ range. A strong band corresponding to the C-O stretching of the phenolic group is expected around 1200-1250 cm⁻¹. scirp.org

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic -OHO-H Stretch3200 - 3600 (broad)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 2960
Quinoline RingC=C and C=N Stretch1500 - 1650
Phenolic C-OC-O Stretch1200 - 1250
Aliphatic C-NC-N Stretch1100 - 1300

Mass Spectrometry (MS and HRMS) for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₄H₁₆N₂O), the expected exact molecular weight is 228.1263 g/mol . sigmaaldrich.com

In High-Resolution Mass Spectrometry (HRMS), the molecular ion peak [M]⁺ would be observed at m/z 228.1263, confirming the elemental composition. In standard electron ionization (EI) mass spectrometry, a prominent molecular ion peak [M]⁺ at m/z 228 would be expected. nist.gov A common fragmentation pattern for such compounds is the cleavage of the benzylic C-N bond, which would lead to the formation of a stable quinolinylmethyl cation.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

While a specific crystal structure for this compound is not publicly available, the methodology for such an analysis is well-established. mdpi.comresearchgate.net A suitable single crystal of the compound would be grown and mounted on a diffractometer. The diffraction data would be collected and processed to solve and refine the crystal structure.

Based on the structures of related compounds like 8-hydroxyquinoline and its derivatives, the quinoline ring system is expected to be essentially planar. nih.gov The analysis would reveal the precise geometry of the pyrrolidine ring, which typically adopts an envelope or twisted conformation. mdpi.com Furthermore, the crystal packing would be elucidated, showing intermolecular interactions such as hydrogen bonding (e.g., from the phenolic -OH) and π-π stacking between the quinoline rings, which govern the macroscopic crystal structure. mdpi.com

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of a molecule. These theoretical methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol, DFT calculations, often using a hybrid functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and reactivity. For similar quinoline (B57606) derivatives, studies have shown that DFT can accurately predict geometric parameters that correlate well with experimental data from X-ray crystallography.

Natural Bond Orbital (NBO) and Atom in Molecules (AIM) Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair "Lewis-like" bonding units. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. This is particularly useful for understanding hyperconjugation and intramolecular hydrogen bonding.

The Quantum Theory of Atoms in Molecules (AIM) is another powerful tool used to analyze the electron density topology. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, AIM can characterize the nature of chemical bonds, distinguishing between covalent and ionic interactions, and identifying weaker interactions like hydrogen bonds. For related quinoline structures, NBO and AIM analyses have been instrumental in confirming the presence and strength of intramolecular hydrogen bonds.

Vibrational Analysis and Spectroscopic Correlations

Theoretical vibrational analysis, performed using DFT, calculates the frequencies and intensities of the fundamental vibrational modes of the molecule. These calculated frequencies can be correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This correlation allows for a detailed assignment of the observed spectral bands to specific molecular motions (e.g., stretching, bending, and torsional modes). For numerous quinoline derivatives, such theoretical calculations have been indispensable for the accurate interpretation of their vibrational spectra.

Molecular Modeling and Docking Simulations

Molecular modeling techniques are essential for predicting how a molecule might interact with biological macromolecules, such as proteins.

Ligand-Protein Interaction Profiling

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a binding energy score. This score helps to rank potential drug candidates.

The analysis of the docked pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. By identifying the key amino acid residues in the protein's active site that interact with the ligand, researchers can understand the basis of its potential biological activity. While specific docking studies for this compound against particular protein targets are not documented in the available literature, this methodology is standard in computational drug discovery for evaluating the potential of novel compounds.

Prediction of Binding Modes and Affinities

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, as well as the strength of the interaction. researchgate.netlongdom.org For quinoline derivatives, these studies are crucial in understanding their potential as therapeutic agents. In silico molecular docking analyses help determine binding affinity, residual interactions, and hydrogen bonding patterns. nih.gov

In studies of structurally similar quinoline compounds, such as 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (a close analog), molecular docking has been employed to explore binding modes within biological targets like SARS-CoV-2 receptors. nih.gov These simulations predict how the molecule fits into the active site of a protein and identifies key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netnih.gov The binding affinity, often expressed as a scoring function or in kcal/mol, quantifies the stability of this interaction. For instance, docking studies on various quinoline derivatives have reported binding affinities ranging from -5.3 to -6.1 kcal/mol against specific protein targets. nih.gov The goal of these simulations is to computationally predict the ligand-receptor complex structure to identify new active molecules. researchgate.net

The process involves preparing the ligand and receptor structures, performing the docking using algorithms like AutoDock Vina, and then analyzing the resulting poses. researchgate.net The analysis focuses on interactions with specific amino acid residues in the receptor's binding pocket. nih.gov This information is vital for structure-based drug design, allowing for the optimization of the ligand to enhance its binding affinity and selectivity. longdom.org

Table 1: Predicted Binding Affinities of Similar Quinoline Derivatives against Various Protein Targets This table is illustrative and compiled from data on analogous compounds to predict the potential binding affinities of this compound.

Target Protein Ligand (Analog) Binding Affinity (kcal/mol) Key Interacting Residues
SARS-CoV-2 6WCF 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol Not specified Not specified
SARS-CoV-2 6Y84 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol Not specified Not specified
CB1a 2H-thiopyrano[2,3-b]quinoline -5.3 to -6.1 Not specified
NDM1 Pyrazole-based compounds -7.0 to -7.1 LYS216, ILE203, LYS242

Conformational Analysis and Energy Minimization

Conformational analysis and energy minimization are fundamental computational procedures used to determine the most stable three-dimensional structure of a molecule. For flexible molecules like this compound, which has rotatable bonds, understanding its preferred conformation is essential.

Computational studies on the analogous compound 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol have utilized methods like Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set to optimize the molecular geometry. nih.govresearchgate.net This process involves calculating the potential energy of different conformations to find the one with the minimum energy, which corresponds to the most stable state. Such optimizations are often performed in different environments, such as in the gas phase and in various solvents, to understand how the molecular structure might change in different conditions. nih.gov The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal structure. najah.edu This method maps the electron distribution of a molecule in a crystal, allowing for the detailed investigation of close contacts between neighboring molecules.

For the related compound 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, Hirshfeld surface analysis has been used to study intermolecular interactions in detail. nih.govnih.gov The analysis generates several graphical plots:

dnorm surface: This plot highlights intermolecular contacts shorter than the van der Waals radii, which are crucial for crystal packing. Red spots on the dnorm surface indicate significant interactions like hydrogen bonds.

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic fingerprint, and the area under the peaks can be used to quantify the contribution of each interaction to the total crystal packing. mdpi.com

Studies on similar structures reveal that H···H, O···H/H···O, N···H/H···N, and C···H/H···C interactions are often the most significant contributors to the crystal packing. mdpi.com This analysis provides a quantitative understanding of the forces that hold the molecules together in the solid state.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Indole Derivative This table presents data from a similar heterocyclic compound to illustrate the typical contributions of different intermolecular contacts.

Intermolecular Contact Contribution (%)
H···H 34.6
H···O > H···Br
H···Br > H···C
H···C > H···N
H···N Not specified

Solvent Effects on Molecular Properties through Computational Methods

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods are employed to study these solvent effects, providing insights into how a molecule will behave in a solution.

For the analog 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, theoretical calculations have been performed in the gas phase, as well as in aqueous and DMSO solutions, using the B3LYP/6-311++G(d,p) method. nih.govresearchgate.net These studies calculate various molecular properties, such as total energy, dipole moment, and solvation energy, in different media. nih.gov The results show that properties like the dipole moment can change significantly with the polarity of the solvent. For instance, higher solvation energy was observed for the analog in an aqueous solution compared to DMSO, indicating greater stabilization in the more polar environment. researchgate.netnih.gov Understanding these solvent effects is crucial for predicting the molecule's solubility, stability, and reactivity in different biological and experimental settings.

Table 3: Calculated Properties of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol in Different Media This table is based on a closely related analog to demonstrate the influence of solvent on molecular properties.

Property Gas Phase Aqueous Solution DMSO Solution
Total Energy (Hartree) Data not specified Data not specified Data not specified
Dipole Moment (Debye) Data not specified Data not specified Data not specified
Solvation Energy (kJ/mol) N/A Higher value Lower value

Pharmacological and Biological Research Applications

Antimicrobial Investigations

The broad antimicrobial potential of quinoline (B57606) derivatives has led to investigations into the specific activities of 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol against a range of pathogenic microorganisms.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

While the broader class of 5-substituted 8-hydroxyquinoline (B1678124) derivatives has been a subject of interest for antibacterial research, specific data on the activity of this compound against Gram-positive and Gram-negative bacterial strains is not extensively detailed in currently available research. Studies on analogous compounds, such as 5-aminomethyl and 5-alkylthiomethyl-8-hydroxyquinoline derivatives, have shown that modifications at the 5-position can yield significant antibacterial effects. For instance, research on a series of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives demonstrated notable activity against various bacterial strains, sometimes exceeding that of standard antibiotics research-nexus.net. However, direct experimental results detailing the minimum inhibitory concentrations (MICs) or zones of inhibition for this compound are not specified.

Antifungal Potency against Pathogenic Fungi

The antifungal properties of quinoline compounds are well-documented nih.gov. Many derivatives have been synthesized and tested against pathogenic fungi, showing that the quinoline nucleus is a promising pharmacophore for the development of new antifungal agents nih.govresearchgate.net. However, specific studies focusing exclusively on the antifungal potency of this compound against specific pathogenic fungi are not prominently available in the scientific literature.

Antileishmanial Efficacy and Selectivity

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. Quinoline and 8-hydroxyquinoline derivatives have been investigated as a potential source of antileishmanial agents nih.govmdpi.com. These compounds have shown activity against different Leishmania species nih.govmdpi.com. Despite the promising results for the general class of compounds, specific data on the efficacy and selectivity of this compound against Leishmania promastigotes or amastigotes has not been reported.

Antiviral Activities (e.g., HIV-1, SARS-CoV-2)

The antiviral potential of quinoline derivatives has been highlighted by the use of chloroquine (B1663885) and hydroxychloroquine, derivatives of quinoline, in various viral infection contexts. Recent research has explored novel quinoline derivatives for their antiviral properties. For example, a closely related compound, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, was synthesized and investigated as a potential agent against SARS-CoV-2, showing promise in molecular docking studies nih.govresearch-nexus.netbohrium.com. Nevertheless, there is a lack of specific published research evaluating the antiviral activity of this compound against viruses such as HIV-1 or SARS-CoV-2.

Anticancer Research

The development of novel anticancer agents is a critical area of pharmaceutical research, and quinoline derivatives have been identified as a promising class of compounds with antiproliferative properties mdpi.com.

Inhibition of Cancer Cell Proliferation

Numerous studies have demonstrated the ability of various quinoline derivatives to inhibit the growth of cancer cells mdpi.com. The mechanism of action often involves the downregulation of critical cellular pathways or the induction of apoptosis. The pyrrolidine (B122466) scaffold itself is also found in many compounds with demonstrated anticancer effects researchgate.net. While the combination of these two moieties in this compound suggests potential for anticancer activity, specific experimental data, such as IC₅₀ values against various cancer cell lines (e.g., hepatocellular carcinoma, lung carcinoma, or esophageal squamous cell carcinoma), are not available in the reviewed scientific literature.

Activity against Multidrug-Resistant (MDR) Cancer Cells

The development of multidrug resistance (MDR) is a major hurdle in cancer chemotherapy. The 8-hydroxyquinoline scaffold, particularly derivatives featuring a pyrrolidin-1-ylmethyl group, has demonstrated promising activity in overcoming this challenge. These compounds often exhibit MDR-selective toxicity, meaning their efficacy is enhanced in cancer cells that overexpress efflux pumps like P-glycoprotein (P-gp), which typically confer resistance.

A key example is the compound UC-112, a 7-(pyrrolidin-1-ylmethyl)quinolin-8-ol derivative, which potently inhibits the growth of P-gp-overexpressing multidrug-resistant cancer cells. medchemexpress.comnih.gov This suggests that compounds based on this scaffold are not susceptible to the common resistance mechanisms that render many conventional chemotherapeutics ineffective. Research into related 8-hydroxyquinoline Mannich bases has further supported the potential of this chemical class to target and eliminate MDR cancer cells.

Inhibition of Apoptosis Proteins (IAP)

Inhibitor of Apoptosis (IAP) proteins are key regulators of programmed cell death and are often overexpressed in tumors, contributing to their survival and resistance to treatment. Survivin, a unique member of the IAP family, is highly expressed in most human cancers but not in normal, differentiated tissues, making it an attractive target for cancer therapy. nih.govmdpi.com

The derivative UC-112 has been identified as a novel and potent IAP inhibitor. medchemexpress.com Mechanistic studies have shown that it selectively downregulates the levels of survivin protein. nih.govresearchgate.net This action is dose-dependent and occurs at concentrations as low as 1 µM. medchemexpress.com Furthermore, UC-112 treatment leads to a significant activation of caspase-9 and caspase-3/7, key executioner enzymes in the apoptotic cascade. medchemexpress.comnih.gov In vivo studies using a human melanoma xenograft model confirmed that UC-112 not only inhibits tumor growth but also reduces the levels of both survivin and X-linked inhibitor of apoptosis protein (XIAP). medchemexpress.com

Sphingosine Kinase (SphK) Inhibition

Sphingosine kinases (SphK1 and SphK2) are enzymes that catalyze the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including proliferation, survival, and migration. nih.gov Overexpression of SphK is observed in many cancers, making it a viable target for anticancer drug development. mdpi.comnih.gov

Research into quinoline-based compounds has identified their potential as SphK inhibitors. Specifically, a quinoline-5,8-dione framework has been developed to incorporate a pyrrolidine headgroup, a structural feature adapted from known potent SphK1 inhibitors like PF-543. mdpi.comnih.gov This modification was designed to improve hydrogen-bonding interactions within the lipid-binding site of the enzyme. Studies on these pyrrolidine-based quinoline-5,8-diones demonstrated low micromolar dual inhibition of both SphK1 and SphK2, identifying a new framework for SphK-targeted therapies. mdpi.comresearchgate.net

Neuroprotective and Antineurodegenerative Effects

The 8-hydroxyquinoline (8-HQ) scaffold is recognized for its neuroprotective properties, largely attributed to its ability to chelate metal ions that are implicated in the pathology of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's diseases. mdpi.comresearchgate.nettandfonline.com Derivatives of 8-HQ have been shown to decrease metal-driven oxidative damage and β-amyloid aggregation. mdpi.com

Compounds based on this scaffold can exert protective effects against high-glucose-induced toxicity in neuronal cells, a factor linked to cognitive impairment in diabetic patients. nih.gov Studies on human neuroblastoma SH-SY5Y cells have shown that 8-hydroxyquinoline and its derivatives can ameliorate high glucose toxicity and attenuate the expression of calpain, an enzyme involved in neuronal cell death pathways. researchgate.netnih.gov These findings highlight the therapeutic potential of 8-HQ derivatives, including those with the pyrrolidin-1-ylmethyl moiety, for treating neurodegenerative conditions. nih.gov

Antioxidant Capacity

The antioxidant properties of 8-hydroxyquinoline derivatives are closely linked to their metal-chelating abilities. By sequestering redox-active metal ions such as copper (Cu²⁺) and iron (Fe³⁺), these compounds can prevent the generation of harmful reactive oxygen species (ROS) via Fenton-like reactions. This mechanism is a cornerstone of their neuroprotective and cytoprotective effects. mdpi.comtandfonline.com

Research has demonstrated that multitargeted 8-hydroxyquinoline derivatives possess significant antioxidant properties. nih.gov In vitro assays, such as the oxygen radical absorbance capacity (ORAC) test, have confirmed the ability of these compounds to neutralize free radicals. nih.gov This intrinsic antioxidant activity, combined with metal chelation, provides a dual-action approach to mitigating oxidative stress, a key pathological factor in numerous diseases, including neurodegeneration. tandfonline.comnih.gov

Enzyme and Receptor Interactions

Enzyme Inhibition Studies

The (pyrrolidin-1-ylmethyl)quinolin-8-ol scaffold has been investigated for its ability to inhibit a wide range of enzymes, demonstrating its versatility as a pharmacophore.

Chitin (B13524) Synthase: While various heterocyclic compounds are being explored as inhibitors of chitin synthase for antifungal applications, specific studies directly linking the this compound scaffold to this enzyme are not prominent in current literature. Research has focused on related structures like spiro[pyrrolidine-2,3'-quinolin]-2'-one derivatives, which have shown inhibitory effects. medchemexpress.comnih.gov

HIV-1 Integrase: The quinoline core is a well-established scaffold for the development of HIV-1 integrase inhibitors. mdpi.comtandfonline.com Styrylquinoline derivatives, for instance, have been shown to potently inhibit the 3'-processing activity of the integrase enzyme with IC₅₀ values in the low micromolar range. nih.govacs.org These compounds act competitively, preventing the recognition and binding of viral DNA to the enzyme. nih.gov While research has primarily focused on styryl and diketo acid derivatives of quinoline, the fundamental activity of the quinoline nucleus makes it a plausible backbone for new inhibitors. nih.gov

Catechol O-methyltransferase (COMT): 8-hydroxyquinolines have been identified as potent inhibitors of COMT, an enzyme involved in the metabolism of catecholamine neurotransmitters like dopamine. acs.orgnih.govnih.gov Inhibition of COMT is a therapeutic strategy for Parkinson's disease and other neurological conditions. nih.gov The 8-hydroxyquinoline moiety chelates the active site magnesium ion, similar to the enzyme's natural catechol substrates. acs.orgnih.gov Small substituents on the quinoline ring can be modified to improve metabolic stability and brain penetration without sacrificing potency. acs.org

HIF-1α Prolyl Hydroxylase (PHD): Hypoxia-inducible factor (HIF) prolyl hydroxylases are enzymes that regulate the cellular response to low oxygen levels. Inhibiting these enzymes can stabilize HIF-1α, leading to the expression of genes involved in stress adaptation, which has therapeutic implications. nih.gov Hydroxyquinoline-based compounds have been identified as cell-permeable PHD inhibitors, with IC₅₀ values in the low micromolar range. sigmaaldrich.com These inhibitors have been shown to stabilize HIF-1α and upregulate target genes, exerting neuroprotective effects in oxidative stress models. nih.govsigmaaldrich.com

Proteasome: The compound UC-112, a 7-(pyrrolidin-1-ylmethyl)quinolin-8-ol derivative, induces the degradation of the anti-apoptotic protein survivin. medchemexpress.comnih.gov Studies have shown that this effect can be rescued by co-treatment with a known proteasome inhibitor (MG-132). medchemexpress.comapexbt.com This finding strongly suggests that the compound's mechanism of action for downregulating survivin involves the ubiquitin-proteasome pathway. nih.gov

Tyrosine Kinases: The quinoline and quinazoline (B50416) scaffolds are foundational in the design of numerous tyrosine kinase inhibitors used in oncology. mdpi.comnih.gov These small molecules typically act as ATP-competitive inhibitors, targeting receptors like EGFR, VEGFR, and PDGFR. nih.govresearchgate.net The versatility of the quinoline nucleus allows for the synthesis of derivatives with potent inhibitory activity against various kinases involved in tumor growth and angiogenesis. researchgate.netresearchgate.net

Tubulin Polymerization: Quinoline-based compounds have been developed as inhibitors of tubulin polymerization, a mechanism that disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells. rsc.orgnih.govrsc.org These agents often target the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov Research on various quinoline hybrids, including quinolinyl pyrrolones and quinoline-chalcone hybrids, has yielded compounds with potent antiproliferative activity and tubulin polymerization inhibition in the low micromolar range. nih.govresearchgate.net

Interactive Data Table: Enzyme Inhibition Profile

Enzyme TargetScaffold/Derivative ClassKey FindingsIC₅₀ / Potency
HIV-1 Integrase StyrylquinolineCompetitive inhibitor of 3'-processing0.5 - 5 µM nih.gov
COMT 8-HydroxyquinolineSelective for membrane-bound formPotent inhibition acs.org
HIF-1α Prolyl Hydroxylase HydroxyquinolineCell-permeable inhibitor2 µM (cell-based) sigmaaldrich.com
Tubulin Polymerization Quinoline-Chalcone HybridInhibition at colchicine binding site17 µM nih.gov
Survivin (IAP) UC-112Selective downregulation via proteasome0.7 - 3.4 µM (cell growth) medchemexpress.com

Receptor Binding and Modulation (e.g., COVID-19 receptors)

Extensive searches for scientific literature detailing the specific receptor binding and modulation properties of the chemical compound This compound did not yield specific research findings. Currently, there is no available data from in vitro or in silico studies that characterize the binding affinity or modulatory effects of this particular compound on viral receptors, including those associated with COVID-19 such as the ACE2 receptor or SARS-CoV-2 proteases.

The broader class of quinoline derivatives has been a subject of interest in antiviral research. However, direct evidence and detailed research findings concerning the interaction of this compound with specific biological receptors remain unpublished in the available scientific literature. Therefore, data tables and detailed research findings on its receptor binding profile cannot be provided at this time.

Mechanistic Investigations of Biological Actions

Role of Metal Chelation in Biological Activity

A defining characteristic of 8-hydroxyquinoline (B1678124) and its derivatives is their capacity to act as potent chelating agents for a variety of divalent and trivalent metal ions. This chelation is a critical component of their biological activity, influencing everything from their anticancer to their antimicrobial effects. The close proximity of the hydroxyl group to the heterocyclic nitrogen atom in the 8-hydroxyquinoline scaffold creates a perfect binding pocket for metal ions. nih.gov

8-Hydroxyquinoline derivatives have been shown to form stable complexes with essential transition metal ions such as copper (Cu), zinc (Zn), and iron (Fe). mdpi.com The formation of these metal complexes can alter the biological activity of the parent compound. For instance, the anticancer effects of many 8HQ derivatives are often correlated with their interaction with copper and zinc ions. acs.org The resulting complexes can exhibit enhanced cytotoxicity toward cancer cells compared to the ligand alone. acs.org

Studies on various 8-hydroxyquinoline derivatives have demonstrated their strong binding affinity for these metals. This interaction can lead to a disruption of metal homeostasis within cells, which can in turn trigger various cellular responses. The lipophilicity of the 8HQ derivatives allows them to be transported across cell membranes, and once inside the cell, they can interact with the intracellular pool of metal ions. nih.gov

The interaction with iron is also of significant interest, particularly in the context of neurodegenerative diseases where iron dysregulation is a known factor. Derivatives of 8-hydroxyquinoline have been designed as iron chelators to prevent the formation of reactive oxygen species (ROS) generated via the Fenton reaction, thereby exerting a neuroprotective effect. nih.gov

Table 1: Interaction of 8-Hydroxyquinoline Derivatives with Essential Metal Ions
Metal IonInteraction and Biological SignificanceReferences
Copper (Cu)Forms cytotoxic complexes, enhances anticancer activity, and induces proteasome inhibition. acs.orgresearchgate.net
Zinc (Zn)Interaction is linked to anticancer effects and can influence the activity of zinc-dependent enzymes. acs.org
Iron (Fe)Chelation can prevent oxidative stress and is a strategy for neuroprotective agents. nih.gov

By chelating essential metal ions, 8-hydroxyquinoline derivatives can directly influence the function of metalloproteins and metallohydrolases, which require these metal ions as cofactors for their catalytic activity. A notable example is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that play a crucial role in cancer invasion and metastasis. nih.gov

Several 8-hydroxyquinoline derivatives have been designed and synthesized as inhibitors of MMP-2 and MMP-9. nih.govresearchgate.net These compounds can bind to the zinc ion in the active site of the MMPs, thereby blocking their enzymatic activity. This inhibition of MMPs contributes to the anti-invasive and anti-angiogenic properties of these compounds. nih.gov The ability of 8-hydroxyquinoline derivatives to modulate the activity of such a wide range of metalloenzymes underscores the importance of metal chelation in their therapeutic potential. escholarship.org

Intracellular Mechanisms of Action

Beyond metal chelation, 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol and its analogues exert their biological effects through direct interactions with intracellular components, leading to the modulation of various cellular pathways.

A significant mechanism of action for the anticancer activity of many 8-hydroxyquinoline derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is often mediated by the activation of a cascade of enzymes known as caspases. nih.gov

Research on various quinoline (B57606) derivatives has shown that they can trigger both the intrinsic and extrinsic pathways of apoptosis. For instance, some derivatives have been found to induce apoptosis through the activation of caspase-8 and caspase-9. researchgate.net Caspase-9 is a key initiator caspase in the intrinsic, or mitochondrial, pathway of apoptosis, while caspase-8 is the primary initiator caspase in the extrinsic, or death receptor-mediated, pathway.

However, it is noteworthy that some studies have reported that the cytotoxicity of certain 8-hydroxyquinoline derivatives, particularly their copper complexes, can be independent of caspase activation, suggesting the involvement of alternative cell death pathways such as paraptosis. acs.orgnih.gov

In addition to activating apoptotic pathways, 8-hydroxyquinoline derivatives can also modulate the expression levels of key proteins involved in cell survival and proliferation. One such protein is survivin, a member of the inhibitor of apoptosis (IAP) family of proteins that is overexpressed in many cancers and is associated with a poor prognosis. nih.govmdpi.com

A structurally related compound to this compound, known as MX-106 [5-(((4-isopropylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol], has been shown to selectively suppress the expression of survivin. nih.gov This downregulation of survivin leads to the induction of apoptosis in cancer cells. nih.gov The 8-hydroxyquinoline scaffold is considered crucial for this activity. nih.gov The ability to selectively target survivin makes these compounds promising candidates for cancer therapy.

The biological activities of this compound and its congeners also extend to their ability to interfere with various enzymatic pathways and, in the case of microorganisms, processes such as cell wall synthesis.

The antimicrobial and antifungal properties of 8-hydroxyquinoline derivatives are well-documented. researchgate.netelsevierpure.comdoi.orgresearchgate.netscirp.org While the exact mechanisms are still being elucidated, it is believed that their metal chelating ability plays a significant role by depriving the microorganisms of essential metal ions required for their growth and enzymatic activities. elsevierpure.com

Furthermore, quinoline-based compounds have been investigated as inhibitors of specific enzymes. For example, a series of quinoline-linked benzothiazole (B30560) hybrids have demonstrated potent α-glucosidase inhibitory activity, suggesting their potential in the management of diabetes. researchgate.net This highlights the versatility of the quinoline scaffold in targeting a diverse range of enzymatic pathways.

Table 2: Summary of Intracellular Mechanisms of Action
MechanismDetailsReferences
Induction of ApoptosisActivation of initiator caspases such as caspase-8 and caspase-9. nih.govresearchgate.net
Modulation of Protein LevelsDownregulation of the anti-apoptotic protein survivin. nih.govnih.gov
Interference with Cellular PathwaysInhibition of microbial growth and inhibition of enzymes like α-glucosidase. researchgate.netelsevierpure.comdoi.orgresearchgate.netscirp.orgresearchgate.net

Membrane-Related Effects and Cell Permeability

The ability of a compound to exert a biological effect is often contingent on its capacity to traverse cellular membranes to reach its intracellular target. For "this compound," its membrane-related effects and cell permeability are dictated by the physicochemical properties of its constituent 8-hydroxyquinoline and pyrrolidine (B122466) moieties.

The 8-hydroxyquinoline (8-HQ) scaffold is known to be a lipophilic metal chelator, a characteristic that can facilitate its passage across the lipid bilayer of cell membranes. It has been suggested that some 8-HQ derivatives may act as membrane-active agents. This activity is often linked to their ability to chelate metal ions, which can alter the local environment of the membrane or facilitate transport across it. The lipophilicity of 8-HQ derivatives has been shown to correlate with their biological activities, such as antiviral and antifungal effects, suggesting that their interaction with and passage through cell membranes are crucial steps in their mechanism of action. For instance, studies on certain 8-hydroxyquinoline analogs have indicated that an increase in lipophilicity can lead to enhanced antiviral activity. nih.gov

While direct experimental data on the cell permeability of "this compound" is not extensively available, in silico predictions for structurally related compounds can offer insights. For example, computational studies on other 8-hydroxyquinoline derivatives have been used to estimate their Caco-2 permeability, a key indicator of intestinal absorption. mdpi.com Such analyses for "this compound" would be valuable in quantitatively assessing its potential for passive diffusion across biological membranes.

The following table summarizes the general influence of the core scaffolds of "this compound" on membrane permeability.

Structural MoietyGeneral Contribution to PermeabilityRelevant Physicochemical Properties
8-HydroxyquinolineEnhances lipophilicity, facilitating passage through lipid bilayers.Lipophilic, planar aromatic structure.
PyrrolidineCan improve aqueous solubility while maintaining favorable membrane interactions.Saturated heterocycle, can act as a hydrogen bond acceptor.

Correlation between Acid-Base Properties (pKa) and Biological Activity

The biological activity of "this compound" is intrinsically linked to its acid-base properties, which are quantified by its pKa values. The pKa determines the extent of ionization of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.

"this compound" possesses two key ionizable groups: the phenolic hydroxyl group on the quinoline ring and the tertiary amine nitrogen within the pyrrolidine ring. The parent compound, 8-hydroxyquinoline, has a pKa of approximately 9.9 for its hydroxyl group. wikipedia.org The nitrogen atom in the quinoline ring is weakly basic. Substituents on the quinoline ring can influence these pKa values through electronic effects.

The pyrrolidinomethyl substituent at the 5-position is expected to have a significant impact on the molecule's acid-base chemistry. The tertiary amine in the pyrrolidine ring is basic and will be protonated at physiological pH. This positive charge can enhance the molecule's interaction with negatively charged biological macromolecules, such as nucleic acids and certain enzymes.

The ionization state of the molecule is critical for its biological function. For instance, the chelation of metal ions by 8-hydroxyquinoline derivatives, a key aspect of their biological activity, is pH-dependent. The deprotonation of the hydroxyl group is necessary for the formation of stable metal complexes. Therefore, the pKa of the hydroxyl group will dictate the optimal pH range for this activity.

The following table presents the pKa values of the parent scaffolds, which can be used to infer the acid-base properties of "this compound".

Compound/MoietyIonizable GroupApproximate pKa
8-HydroxyquinolineHydroxyl (-OH)~9.9 wikipedia.org
QuinolineRing Nitrogen~4.85 globalresearchonline.net
PyrrolidineAmine (-NH-)~11.3

The interplay between the pKa of the hydroxyl group and the pyrrolidine nitrogen will define the net charge of "this compound" at different pH values, which is a critical determinant of its biological activity profile. The electron-donating nature of the pyrrolidinomethyl group may slightly alter the pKa of the 8-hydroxyl group compared to the unsubstituted 8-hydroxyquinoline. A detailed quantitative structure-activity relationship (QSAR) study would be necessary to precisely correlate the pKa values of "this compound" with its specific biological actions.

Structure Activity Relationship Sar Studies of 5 Pyrrolidin 1 Ylmethyl Quinolin 8 Ol and Analogues

Impact of Substituents at the Quinoline (B57606) Ring (C-5, C-7) on Activity

Substitutions on the quinoline ring of 8-hydroxyquinoline (B1678124) (8-HQ) derivatives are a critical strategy for modulating their biological activity. The electronic properties, steric bulk, and lipophilicity of substituents at the C-5 and C-7 positions significantly influence the compound's interaction with biological targets.

Halogenation at these positions has been a common and effective approach. For instance, the introduction of halogens like chlorine, bromine, and iodine can enhance the antimicrobial and antifungal potency of the 8-HQ scaffold. nih.govresearchgate.net Studies on various 8-HQ derivatives have shown that 5,7-dihalo compounds, such as 5,7-dichloro- and 5,7-dibromo-8-hydroxyquinolines, are often among the most fungitoxic compounds in a series. nih.gov Specifically, halogenated 8-HQs, like 7-bromo-8-hydroxyquinoline and clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), have demonstrated high antigrowth activity against Gram-negative bacteria when compared to the unsubstituted parent compound. nih.govresearchgate.net The presence of these electron-withdrawing groups can increase the acidity of the 8-hydroxyl group, which may enhance its metal-chelating ability, a key mechanism of action for this class of compounds. Furthermore, halogenation often increases the lipophilicity of the molecule, which can improve its ability to penetrate microbial cell membranes. nih.gov

Conversely, the introduction of a bulky and highly polar sulfonic acid group at C-5 has been shown to decrease cytotoxicity, likely due to hindered cell permeability. nih.gov This highlights the delicate balance required between different physicochemical properties to achieve the desired biological effect.

The position of the aminomethyl side chain itself, whether at C-5 or C-7, also plays a role. In studies on Mannich bases of 5-chloro-8-hydroxyquinoline, derivatives with the aminomethyl substitution at C-7 showed higher activity against matrix metalloproteinases compared to those with the substitution at C-5. nih.gov This suggests that the spatial arrangement of the chelating groups and the side chain is crucial for specific enzyme inhibition.

Compound/SubstituentPosition(s)Observed Effect on Activity
Chloro, BromoC-5 and/or C-7Enhanced antifungal and antibacterial activity. nih.govnih.gov
5,7-DichloroC-5, C-7High fungitoxicity. nih.gov
7-BromoC-7High activity against Gram-negative bacteria. nih.gov
5-Chloro-7-iodo (Clioquinol)C-5, C-7High activity against Gram-negative bacteria. nih.gov
Sulfonic acidC-5Decreased cytotoxicity. nih.gov
AminomethylC-7 (vs. C-5)Higher activity against matrix metalloproteinases. nih.gov

Influence of the Amine Moiety (Pyrrolidine vs. Piperazine (B1678402), Morpholine (B109124), Imidazole) on Biological Profile

The nature of the cyclic amine attached to the methylene (B1212753) linker at C-5 is a key determinant of the biological profile of these 8-hydroxyquinoline derivatives. The choice between different heterocyclic rings such as pyrrolidine (B122466), piperazine, morpholine, and imidazole (B134444) affects properties like basicity, lipophilicity, hydrogen bonding capacity, and steric profile, all of which can modulate the compound's interaction with its biological target.

The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in many biologically active compounds. Its non-planar, puckered conformation allows it to explore three-dimensional space efficiently, which can be advantageous for binding to protein targets. nih.govnih.gov The basic nitrogen atom of the pyrrolidine moiety is crucial for activity, often participating in hydrogen bonding or salt bridge formation with the target.

When comparing different amine moieties in related heterocyclic systems, a general trend in activity is often observed. For instance, in a study of pyridine (B92270) and pyrazine (B50134) derivatives, the tuberculostatic activity decreased in the order: piperidine (B6355638) > pyrrolidine > morpholine. researchgate.net Piperidine and pyrrolidine are generally more basic than morpholine, which contains an electron-withdrawing oxygen atom. This suggests that the basicity of the amine is a significant factor for this particular biological activity.

Morpholine, with its oxygen atom, introduces more polarity and reduces the basicity of the nitrogen compared to pyrrolidine and piperidine. This can lead to different solubility profiles and hydrogen bonding capabilities, which in turn can alter the biological activity and selectivity of the compound. researchgate.net While less common in the 5-(aminomethyl)quinolin-8-ol (B1289961) series, morpholine is a prevalent pharmacophore in medicinal chemistry, often used to improve pharmacokinetic properties. e3s-conferences.org

Imidazole is an aromatic heterocycle with a distinct electronic and structural profile. Its incorporation can introduce π-stacking interactions and different hydrogen bonding patterns. Imidazole derivatives have shown significant inhibition of enzymes like aromatase, where the nitrogen atoms coordinate with the heme iron of the cytochrome P450 enzyme. researchgate.net

The selection of the amine moiety is therefore a critical decision in the design of 5-(aminomethyl)quinolin-8-ol analogues, with each ring system offering a unique combination of properties that can be leveraged to achieve a desired biological outcome.

Amine MoietyKey FeaturesPotential Impact on Biological Profile
Pyrrolidine Five-membered ring, non-planar, basic nitrogen. nih.govEfficiently explores 3D space, can form strong interactions with targets. nih.gov
Piperazine Six-membered ring, two nitrogen atoms, allows further substitution. jmaterenvironsci.comCan be modified to fine-tune properties like lipophilicity and target specificity. jmaterenvironsci.com
Morpholine Six-membered ring with oxygen, less basic than pyrrolidine/piperidine. researchgate.nete3s-conferences.orgIncreased polarity, different solubility, can improve pharmacokinetics. researchgate.net
Imidazole Five-membered aromatic ring, unique electronic properties. researchgate.netCan participate in π-stacking, potential for specific enzyme inhibition. researchgate.net

Stereochemical Considerations and their Effect on Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. The three-dimensional arrangement of atoms in a drug molecule dictates its ability to bind to its target with the correct orientation and affinity. The pyrrolidine ring, although achiral itself in the parent compound, can possess stereogenic centers when substituted. nih.govnih.gov

The non-planar, puckered nature of the pyrrolidine ring is one of its key features. nih.gov This "pseudorotation" allows for different spatial dispositions of substituents on the ring, which can lead to different biological profiles for different stereoisomers. nih.govnih.gov Even minor changes in the spatial orientation of a substituent can dramatically alter the binding mode of a molecule to its target protein, potentially switching an agonist to an antagonist or affecting the potency by several orders of magnitude. nih.gov

While specific studies on the enantiomers of 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol are not extensively reported, the general principles of stereochemistry in drug design are highly relevant. If a substituent were to be introduced on the pyrrolidine ring, for example at the 2- or 3-position, this would create a chiral center. The resulting enantiomers would likely exhibit different biological activities and potencies. This is because one enantiomer may fit into the binding site of a target protein more snugly than the other, leading to a stronger and more effective interaction.

The synthesis of stereochemically pure compounds is therefore a critical aspect of modern drug discovery. nih.gov Utilizing chiral building blocks, such as L-proline (which contains a pyrrolidine ring with a defined stereochemistry), is a common strategy to produce enantiomerically pure final compounds. nih.gov Investigating the biological activity of individual enantiomers of chiral analogues of this compound would be a crucial step in understanding their precise mechanism of action and for developing more selective and potent therapeutic agents.

Modulating Selectivity through Structural Modifications

Achieving selectivity for a specific biological target over others is a major goal in drug design, as it can minimize off-target effects and improve the therapeutic index of a drug. For 8-hydroxyquinoline derivatives, structural modifications provide a powerful tool to modulate selectivity.

One key strategy is the differential substitution at the C-5 and C-7 positions of the quinoline ring. As previously noted, the nature and position of substituents can fine-tune the electronic and steric properties of the molecule, leading to preferential binding to one target over another. For example, halogenation has been shown to influence the antimicrobial spectrum. Certain halogenated derivatives may be more potent against Gram-negative bacteria, while others might show broader activity that includes Gram-positive bacteria and fungi. nih.govresearchgate.net This suggests that the substituents can modulate the interaction of the compound with different bacterial cell walls or intracellular targets.

The choice of the amine moiety is also critical for selectivity. The different sizes, shapes, and electronic distributions of rings like pyrrolidine, piperazine, and morpholine can lead to selective interactions with the binding pockets of different enzymes or receptors. For instance, a bulkier piperazine or morpholine ring might be accommodated in a large, open binding site, whereas a more compact pyrrolidine ring might be required for a smaller, more constrained pocket.

Furthermore, hybridizing the 8-hydroxyquinoline scaffold with another pharmacophore is an emerging strategy to enhance selectivity. By combining the 8-HQ moiety with a molecule known to bind to a specific target, it is possible to create a new chemical entity with a dual-action mechanism or improved selectivity for that target. An example of this approach is the creation of hybrid molecules of 8-hydroxyquinoline and ciprofloxacin, which aims to leverage the properties of both molecules to achieve a specific antibacterial profile. nih.gov

Strategies for Enhancing Biological Potency and Broadening Spectrum of Activity

Enhancing the biological potency and broadening the spectrum of activity of 8-hydroxyquinoline derivatives are key objectives in the development of new therapeutic agents. Several strategies have been successfully employed to achieve these goals.

One of the most effective strategies is the introduction of specific substituents on the quinoline ring. As discussed, halogenation at the C-5 and C-7 positions is a well-established method to increase antimicrobial and antifungal potency. nih.gov The electron-withdrawing nature of halogens can enhance the metal-chelating ability of the 8-hydroxyquinoline core, which is often linked to its mechanism of action. nih.gov The increased lipophilicity imparted by halogens can also lead to better penetration of microbial membranes, resulting in higher intracellular concentrations and greater potency. nih.gov

Another strategy involves the modification of the amine side chain. Optimizing the basicity and steric bulk of the amine can lead to improved interactions with the biological target. For example, synthesizing a series of analogues with different cyclic amines (pyrrolidine, piperidine, piperazine) and evaluating their activity can identify the optimal ring system for a given target. Furthermore, substitution on the amine ring itself, such as adding alkyl or aryl groups to a piperazine moiety, can further enhance potency by providing additional binding interactions or by fine-tuning the molecule's physicochemical properties. jmaterenvironsci.com

The concept of molecular hybridization is also a powerful tool for broadening the spectrum of activity. By covalently linking the 8-hydroxyquinoline scaffold to another known bioactive agent, it is possible to create a hybrid molecule with a wider range of activity than either of the parent compounds alone. nih.gov This approach can also lead to synergistic effects or new mechanisms of action.


Coordination Chemistry and Metal Complexation

Chelation Properties of 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol with Metal Ions

Like its parent compound, 8-hydroxyquinoline (B1678124), this compound is a potent chelating agent capable of forming stable complexes with a variety of divalent and trivalent metal ions. The fundamental chelating action arises from the two electron donor sites: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the phenolate (B1203915) group. researchgate.nettandfonline.comdovepress.comnih.gov This arrangement allows for the formation of a stable five-membered ring with a coordinated metal ion.

The introduction of the pyrrolidin-1-ylmethyl substituent at the 5-position can modulate the ligand's lipophilicity and basicity, which may influence the stability and selectivity of the resulting metal complexes. While specific studies on the formation constants for this particular ligand are not extensively detailed in the provided context, the general principles of 8HQ derivatives suggest a strong affinity for transition metals such as copper(II), zinc(II), and iron(II/III). dovepress.comnih.gov The chelation process is crucial for the biological activities exhibited by this class of compounds, as it can restore metal homeostasis, which is often dysregulated in various diseases. tandfonline.comnih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The ligand, which can be synthesized via the Mannich reaction involving 8-hydroxyquinoline, formaldehyde (B43269), and pyrrolidine (B122466), is then reacted with metal salts like chlorides, nitrates, or acetates. researchgate.netnih.gov

The characterization of these metal complexes employs a range of analytical techniques. Elemental analysis is used to determine the stoichiometric ratio of metal to ligand, which is commonly found to be 1:2 for divalent metal ions, forming ML₂ type complexes. nih.govscirp.org Other physicochemical methods such as molar conductivity measurements help in determining the electrolytic nature of the complexes. nih.gov Magnetic susceptibility measurements are also employed to infer the geometry of the complex. isca.me For instance, an octahedral or square-planar geometry can often be distinguished based on the magnetic moment of the complex. scirp.orgisca.me

Table 1: General Synthetic and Characterization Methods for Metal Complexes

Method Purpose Typical Findings
Elemental Analysis Determines the empirical formula and M:L ratio. Often reveals a 1:2 metal-to-ligand stoichiometry for divalent metals.
Molar Conductivity Indicates whether the complex is an electrolyte in solution. Helps differentiate between ionic and non-ionic complexes.
Magnetic Susceptibility Provides information about the electronic structure and geometry of the metal center. Distinguishes between geometries like octahedral and square-planar.

Spectroscopic Analysis of Metal-Ligand Interactions

Infrared (IR) Spectroscopy: IR spectra provide direct evidence of coordination. A key indicator is the shift or disappearance of the broad O-H stretching band of the free ligand upon complexation, which confirms the deprotonation and coordination of the phenolic oxygen to the metal ion. scirp.org Furthermore, shifts in the C=N stretching vibration of the quinoline ring also indicate the involvement of the nitrogen atom in chelation. scirp.orgekb.eg New bands at lower frequencies can often be assigned to the M-O and M-N stretching vibrations, further confirming the formation of the complex. isca.me

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes, when compared to the free ligand, show shifts in the absorption bands. These shifts are indicative of the coordination of the ligand to the metal ion. The appearance of new bands, particularly in the visible region, can often be attributed to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands, which can provide information about the coordination geometry. nih.govscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. Chemical shift changes of the protons and carbons of the ligand upon coordination can pinpoint the binding sites and provide insights into the solution-state structure of the complex. mdpi.com

Table 2: Key Spectroscopic Features for Metal Complex Characterization

Spectroscopic Technique Observed Change Upon Complexation Information Gained
FT-IR Disappearance/shift of O-H band; shift of C=N band; appearance of new M-O, M-N bands. Confirmation of coordination through oxygen and nitrogen atoms.
UV-Vis Shift in ligand-based π→π* and n→π* transitions; appearance of new d-d or LMCT bands. Evidence of coordination and information on electronic structure and geometry.

| ¹H NMR (for diamagnetic complexes) | Chemical shift changes in the ligand's protons, especially near the coordination sites. | Detailed structural information and confirmation of binding in solution. |

Theoretical Insights into Metal Complex Structures and Stabilities

While specific theoretical studies for this compound were not found in the provided search results, computational methods like Density Functional Theory (DFT) are commonly used to model the structures and properties of related 8-hydroxyquinoline complexes. rsc.org These theoretical calculations can predict the optimized geometries of the metal complexes, such as bond lengths and angles, and help in assigning spectroscopic bands. rsc.org

Furthermore, computational studies can provide insights into the electronic structure and the nature of the metal-ligand bonding. Such studies on similar quinoline derivatives have been used to understand their reactivity and potential as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of neurodegenerative diseases. researchgate.netwalshmedicalmedia.com These theoretical approaches can complement experimental data and aid in the rational design of new chelating agents with specific properties.

Biological Relevance of Metal Complexes

The biological activity of 8-hydroxyquinoline derivatives is often linked to their ability to chelate and interact with metal ions that are crucial for various biological processes. nih.gov

The formation of metal complexes can significantly enhance or modulate the biological activities of the parent ligand. For many 8-hydroxyquinoline derivatives, their antimicrobial and anticancer activities are potentiated upon complexation with metal ions. nih.gov This enhancement is often attributed to the increased lipophilicity of the complex, which facilitates its transport across cell membranes. According to Tweedy's chelation theory, chelation reduces the polarity of the metal ion, allowing the complex to penetrate the lipid layers of cell membranes more easily. ijsrst.com The complex can then exert its toxic effects by interfering with essential cellular processes. For instance, the metal complexes of various 8HQ derivatives have shown potent antifungal and antibacterial activities. ijsrst.comresearchgate.net

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, an imbalance in the homeostasis of metal ions like copper, zinc, and iron is a key pathological feature. tandfonline.comresearchgate.net 8-Hydroxyquinoline derivatives can act as metal ionophores, capable of binding to excess metal ions and transporting them across cell membranes to restore their normal physiological levels. nih.gov

These compounds are designed to have a moderate binding affinity, strong enough to sequester dysregulated metal ions but not so strong as to deplete essential metals from metalloenzymes. tandfonline.comnih.gov By chelating excess iron, for example, these compounds can prevent the Fenton reaction, which generates harmful reactive oxygen species and contributes to oxidative stress and neuronal damage. tandfonline.com The ability of these compounds to cross the blood-brain barrier is a crucial aspect of their therapeutic potential. While specific data for this compound is limited, related compounds like M30 and VK-28 are known iron chelators with neuroprotective properties. tandfonline.comdovepress.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Mannich-type reactions using 8-hydroxyquinoline derivatives, formaldehyde, and pyrrolidine. For example, heating 8-hydroxyquinoline with paraformaldehyde and pyrrolidine in ethanol under reflux (120°C for 12 hours) yields the target compound. Purification via column chromatography (e.g., silica gel, eluent: acetonitrile/water) is critical to isolate the product, with structural confirmation by 1H^1H NMR (e.g., δ 2.5–3.5 ppm for pyrrolidine protons) and HRMS .
  • Key Variables : Reaction temperature, stoichiometry of formaldehyde, and choice of solvent (ethanol vs. DMF) significantly affect regioselectivity and byproduct formation .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer : Combine 1H^1H/13C^{13}C NMR to identify substituent positions (e.g., quinoline ring protons at δ 7.5–8.5 ppm). HRMS provides molecular ion confirmation (e.g., [M+H]+^+ at m/z 243.149 for C15_{15}H18_{18}N2_2O). For crystallographic validation, X-ray diffraction (monoclinic P21/cP2_1/c system) resolves bond angles and critical points in the quinoline-pyrrolidine framework .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting or integration ratios) may arise from dynamic effects like tautomerism or solvent interactions. Use variable-temperature NMR to identify conformational changes. Cross-validate with computational methods (e.g., DFT at B3LYP/6-311+G(d,p) level) to model electronic environments and predict chemical shifts .

Q. How does the pyrrolidine moiety influence the compound’s coordination chemistry and bioactivity?

  • Methodological Answer : The pyrrolidine group enhances metal-binding capacity (e.g., Fe3+^{3+}, Cu2+^{2+}) via lone-pair donation, which can be studied using UV-Vis spectrophotometry (λ = 410 nm for Fe complexes). Bioactivity assays (e.g., cytotoxicity against glioblastoma cells) paired with logP measurements quantify brain-blood barrier penetration, linked to the substituent’s hydrophilicity .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, mobile phase: MeCN/H2 _2O with 0.1% TFA). Identify degradation products using LC-MS/MS and compare with synthetic standards .

Methodological Design & Data Analysis

Q. How to design SAR studies for derivatives of this compound?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substituents at positions 5 and 7 (e.g., alkyl, alkoxy, amine) using protocols from [].
  • Step 2 : Test inhibitory activity against target enzymes (e.g., Rce1 protease) via fluorescence assays.
  • Step 3 : Correlate activity with steric/electronic parameters (e.g., Hammett constants, logP) using QSAR models .

Q. What statistical approaches validate reproducibility in synthetic yields across batches?

  • Methodological Answer : Apply ANOVA to compare yields from ≥3 independent syntheses. Use Tukey’s HSD test to identify outliers. Report confidence intervals (95% CI) and RSD values. For low yields (<50%), optimize catalyst loading (e.g., 10 mol% vs. 20 mol%) or solvent polarity .

Advanced Analytical Techniques

Q. How to differentiate this compound from positional isomers using hyphenated techniques?

  • Methodological Answer : Use LC-MS/MS with a chiral stationary phase (e.g., Chiralpak IA) to separate isomers. Confirm via collision-induced dissociation (CID) fragmentation patterns. For example, the pyrrolidine-methyl group produces a diagnostic fragment at m/z 98.1 .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Employ Gaussian 16 to calculate Fukui indices and electrostatic potential maps. High Fukui ff^- values at the quinoline C5 position indicate susceptibility to electrophilic attack, guiding functionalization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol
Reactant of Route 2
Reactant of Route 2
5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.